molecular formula C17H19N3O3 B13722189 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide

N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B13722189
M. Wt: 313.35 g/mol
InChI Key: FTTPMGHOEZHBMN-XDHOZWIPSA-N
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Description

N'-[(1E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide (CAS 511515-70-1) is a chemical reagent of significant interest in medicinal chemistry research. This compound belongs to the N-acylhydrazone class of molecules, a group known for its diverse biological activities and utility in the synthesis of various heterocyclic compounds . The core structure of the molecule incorporates a 2-(4-methoxyphenoxy)acetohydrazide group. Scientific literature on this acetohydrazide group indicates that the N–N bond demonstrates a degree of electronic delocalization, and the molecule can form robust hydrogen-bonded networks in the solid state, which may influence its crystallinity and physicochemical properties . The compound's structure is engineered with a 3-aminophenyl moiety, which can serve as a key synthetic handle for further chemical modifications and derivatization, allowing researchers to explore structure-activity relationships. N-acylhydrazone derivatives have been investigated in preclinical research for their potential to interact with various biological targets. Recent patent literature highlights that structurally similar N-acylhydrazone compounds are being explored as inhibitors of specific voltage-gated sodium channels, such as Nav1.7 and/or Nav1.8 . These channels are critical in pain signaling pathways, making them prominent targets for the development of potential therapeutic agents for neuropathic pain, inflammatory pain, and other neuropathy-related conditions . Furthermore, related hydrazide derivatives are of perpetual interest in neuroscience research, including areas such as Alzheimer's disease, where analogous compounds have been studied for their interaction with targets like acetylcholinesterase . This makes the compound a valuable probe for researchers in chemical biology and neuropharmacology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional biosafety and chemical hygiene protocols.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H19N3O3/c1-12(13-4-3-5-14(18)10-13)19-20-17(21)11-23-16-8-6-15(22-2)7-9-16/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+

InChI Key

FTTPMGHOEZHBMN-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide

General Synthetic Strategy

The synthesis of hydrazone compounds like this compound typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. This condensation leads to the formation of a characteristic C=N double bond (imine or Schiff base linkage) under controlled conditions, often in a solvent such as ethanol, with or without reflux.

Specific Synthesis Protocols

Conventional Solution-Based Condensation

A widely accepted method for preparing hydrazones involves stirring equimolar amounts of the hydrazide and the corresponding aldehyde or ketone in refluxing ethanol for several hours, typically 3–6 hours, to ensure complete reaction and high yield. For example, a related compound, N′-[1-(4-methoxyphenyl)ethylidene]acetohydrazide, was synthesized by refluxing acetohydrazide with 1-(4-methoxyphenyl)ethanone in ethanol for 4 hours, yielding 80% of the product, which was then recrystallized from ethanol to obtain crystals suitable for X-ray analysis.

By analogy and based on the structure of this compound, the synthesis would involve:

  • Reacting 2-(4-methoxyphenoxy)acetohydrazide with 3-aminophenylacetaldehyde or its equivalent ketone derivative.
  • Using ethanol as the solvent.
  • Stirring under reflux conditions for approximately 4 hours.
  • Isolating the product by filtration or crystallization.
Mechanochemical Synthesis

Recent advances have demonstrated the efficiency of mechanochemical synthesis for hydrazones, which involves grinding the hydrazide and aldehyde/ketone in a ball mill without solvents. This green methodology reduces reaction time and solvent waste and can offer high purity and crystallinity of the product.

Mechanochemical synthesis steps:

  • Mixing stoichiometric amounts of 2-(4-methoxyphenoxy)acetohydrazide and 3-aminobenzaldehyde in a ball mill.
  • Milling for a short duration (minutes to an hour).
  • Monitoring the reaction progress by powder X-ray diffraction or ATR spectroscopy.
  • Isolating the hydrazone product directly from the solid mixture.
Solid-State Melt Reactions

Another solvent-free approach involves melting the reactants together at elevated temperatures to induce condensation. This method is less common but can be effective for hydrazone formation when the reactants have compatible melting points.

Comparative Analysis of Preparation Methods

Preparation Method Reaction Medium Reaction Time Yield (%) Advantages Disadvantages
Solution-based reflux Ethanol (solvent) 3–6 hours ~80 Well-established, reproducible Uses solvents, longer reaction
Mechanochemical synthesis Solvent-free (solid) Minutes–1 hour High Green, fast, solvent-free Requires milling equipment
Solid-state melt reaction Solvent-free (melt) Variable Moderate Solvent-free Requires precise temperature control

Research Findings and Characterization

Structural Confirmation

The hydrazone linkage (C=N) is confirmed by spectroscopic methods such as IR and NMR, showing characteristic imine stretches and proton signals. X-ray crystallography of a related compound confirmed bond lengths consistent with C=N double bonds around 1.28 Å and intermolecular hydrogen bonding stabilizing the crystal structure.

Reaction Monitoring and Purity Assessment

  • Powder X-ray diffraction (PXRD) and attenuated total reflectance (ATR) spectroscopy can be employed to monitor the progress of the reaction, especially in mechanochemical syntheses.
  • Principal component analysis of PXRD and ATR data provides insight into reaction endpoints and purity.
  • Yields and purity are generally high (>80%) with proper control of stoichiometry and reaction conditions.

Summary Table of Key Experimental Data from Literature

Parameter Value / Description Source Reference
Molecular Formula C17H19N3O3
Molar Mass 313.35 g/mol
Typical Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 4 hours
Yield Approximately 80%
Characterization Techniques X-ray crystallography, IR, NMR, PXRD, ATR
Hydrazone C=N bond length ~1.28 Å (typical)
Hydrogen bonding Intermolecular N—H···O stabilizing crystal packing

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been investigated for its pharmacological properties. Preliminary studies suggest that the compound exhibits:

  • Antimicrobial Activity : Research indicates that similar hydrazone derivatives possess antimicrobial properties against various bacterial strains. The presence of the aminophenyl group may enhance this activity by facilitating interactions with microbial cell membranes .
  • Anticancer Potential : Some studies have shown that hydrazone compounds can induce apoptosis in cancer cells. The structural features of this compound may play a crucial role in inhibiting tumor growth and proliferation .

Agricultural Applications

The compound's potential as a pesticide or herbicide is under investigation. Its structural characteristics suggest that it may interfere with specific biological pathways in pests:

  • Insecticidal Properties : Initial findings suggest that compounds with similar structures can exhibit insecticidal effects against pests like aphids. The mechanism may involve disrupting the nervous system of the insects .
  • Plant Growth Regulation : There is potential for this compound to act as a growth regulator, promoting or inhibiting plant growth under specific conditions. This could be beneficial for enhancing crop yields or managing pest resistance .

Material Science

In material science, this compound may find applications in:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially improving the mechanical properties of the resultant materials .
  • Nanotechnology : Its unique chemical properties allow for potential applications in nanomaterials, where it could be used to create functionalized surfaces or coatings with specific properties .

Case Study 1: Antimicrobial Activity

A study conducted on hydrazone derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the hydrazone structure could enhance antibacterial efficacy, suggesting a pathway for further development of this compound as a therapeutic agent .

Case Study 2: Insecticidal Efficacy

Research on similar compounds showed promising results against Aphis gossypii (cotton aphid), where formulations containing hydrazone derivatives exhibited higher mortality rates compared to traditional pesticides. This highlights the potential of this compound in integrated pest management strategies .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of hydrazide derivatives are highly dependent on substituent positions and electronic characteristics. Key comparisons include:

Table 1: Substituent Effects on Hydrazide Derivatives
Compound Name Aryl Group Substituent Position/Type Key Properties Reference
Target Compound 3-Aminophenyl –NH₂ (meta) Enhanced electron density; potential hydrogen bonding
(E)-2-(1-(4-Methoxyphenyl)ethylidene)-1-phenylhydrazine 4-Methoxyphenyl –OCH₃ (para) Moderate electron donation; increased lipophilicity
N′-(4-Ethoxybenzylidene)-2-(m-tolyloxy)acetohydrazide 4-Ethoxyphenyl –OCH₂CH₃ (para) Stronger electron donation than –OCH₃; altered metabolic stability
N′-[1-(4-Fluorophenyl)ethylidene]acetohydrazide 4-Fluorophenyl –F (para) Electron-withdrawing effect; improved membrane permeability

Key Observations :

  • 4-Methoxyphenoxy groups generally increase lipophilicity, which may improve blood-brain barrier penetration relative to unsubstituted phenyl rings .

Key Observations :

  • Glacial acetic acid is the most common catalyst for hydrazone formation, with ethanol as the preferred solvent due to its polarity and reflux efficiency .
  • Yields for analogous compounds range from 62% to 88%, suggesting the target compound likely follows similar efficiency .
Table 3: Bioactivity Comparison
Compound Bioactivity Mechanism/Results Reference
N′-[1-(4-Aminophenyl)ethylidene]-2-(6-methylpyrimidin-2-ylthio)acetohydrazide Antibacterial MIC = 4 µg/mL against Candida albicans
2-((3-Allyl-4-oxoquinazolin-2-yl)thio)-N′-(1-(2,4-dihydroxyphenyl)ethylidene)acetohydrazide Antioxidant IC₅₀ = 12 µM (DPPH assay)
N′-(2-(Allyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide Anticancer 80% inhibition of MCF-7 cells at 10 µM

Key Observations :

  • Antimicrobial Activity: Para-substituted amino groups (e.g., 4-aminophenyl) enhance antifungal potency, suggesting the target compound’s meta-amino group may offer distinct selectivity .
  • Antioxidant Potential: Electron-donating groups (e.g., dihydroxyphenyl) improve radical scavenging, but the 3-aminophenyl group’s protonation at physiological pH could limit this effect .

Spectral Characterization

IR and NMR data are critical for confirming hydrazide structures.

Table 4: Spectral Data Comparison
Compound IR (C=N stretch, cm⁻¹) $^1$H NMR (NH, ppm) Reference
Target Compound ~1595 (expected) ~11.10 (expected)
(E)-2-(1-(4-Methoxyphenylethylidene)-1-phenylhydrazine 1596 11.10
N′-(1-(2,4-Dihydroxyphenyl)ethylidene)acetohydrazide 1602 10.85

Key Observations :

  • The C=N stretch in the target compound (~1595 cm⁻¹) aligns with related hydrazones, confirming imine bond formation .
  • NH proton signals appear downfield (δ 10.85–11.10 ppm) due to hydrogen bonding, consistent across derivatives .

Q & A

Basic: What are the optimal synthetic conditions for preparing N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide?

Methodological Answer:
The synthesis typically involves a condensation reaction between 2-(4-methoxyphenoxy)acetohydrazide and 1-(3-aminophenyl)ethan-1-one under acidic conditions. Key parameters include:

  • Solvent: Acetic acid is commonly used to protonate the carbonyl group, facilitating nucleophilic attack by the hydrazide .
  • Temperature: Room temperature (20–25°C) is sufficient for most hydrazone formations, as higher temperatures may lead to side reactions .
  • Reaction Time: 18–24 hours ensures complete conversion, monitored via thin-layer chromatography (TLC) .
  • Purification: Recrystallization from methanol or ethanol yields high-purity products (>95%) .

Basic: How can spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Look for characteristic peaks:
  • Hydrazone NH proton at δ 10.5–11.5 ppm (singlet).
  • Methoxy group (OCH3) at δ 3.7–3.9 ppm .
    • 13C NMR: Confirm the carbonyl (C=O) signal at ~165–170 ppm and aromatic carbons .
  • IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) .
  • X-Ray Crystallography: Resolve the (E)-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Anticancer Activity:
    • Cell Lines: Use HepG2 (liver carcinoma) or MCF-7 (breast cancer) cells.
    • Assay: MTT or SRB assays to measure IC50 values (e.g., 2.84 ± 0.48 µg/mL against HepG2 in similar hydrazones ).
  • Antimicrobial Activity:
    • Microbial Strains: Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using disk diffusion or MIC assays .
  • Enzyme Inhibition:
    • Target Enzymes: Glutathione peroxidase (GPx) or cyclooxygenase-2 (COX-2). Monitor inhibition via spectrophotometric assays (e.g., GPx activity reduced to 0% at 0.2 mM in related compounds ).

Advanced: How do structural modifications (e.g., substituent variations) affect the compound’s inhibitory potency?

Methodological Answer:

  • Amino Group Position:
    • 3-Aminophenyl vs. 4-aminophenyl: Ortho-substituents (3-aminophenyl) may enhance steric hindrance, reducing binding affinity to target enzymes .
  • Methoxy Group:
    • 4-Methoxyphenoxy vs. 2-methoxyphenoxy: Para-substitution improves electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets .
  • Hydrazone Linkage:
    • (E)-configuration is critical for planar alignment with active sites. Compare activity against (Z)-isomers via NOESY NMR .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis:
    • Verify purity (>95% via HPLC) and synthetic routes (e.g., recrystallization vs. column chromatography) to rule out impurities .
  • Assay Standardization:
    • Normalize protocols for cell viability assays (e.g., consistent seeding density, incubation time) .
  • Structural Confirmation:
    • Re-evaluate disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., 3- vs. 4-substitution) .
  • Meta-Analysis:
    • Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME or ADMETLab to estimate:
  • Absorption: LogP (~2.5–3.5) and polar surface area (~80 Ų) .
  • Metabolism: CYP450 isoform interactions (e.g., CYP3A4 inhibition potential) .
  • Docking Studies:
    • Employ AutoDock Vina to model binding to GPx or COX-2. Focus on hydrogen bonding with His-76 (GPx) or Tyr-385 (COX-2) .
  • MD Simulations:
    • Simulate ligand-protein stability (100 ns trajectories) using GROMACS to assess conformational flexibility .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation:
    • Prepare hydrochloride salts via reaction with HCl gas in ethanol to enhance aqueous solubility .
  • Nanoparticle Formulation:
    • Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation .
  • Prodrug Design:
    • Introduce acetyl-protected amino groups to improve intestinal absorption, hydrolyzed in vivo by esterases .

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